2-Amino-5-ethyl-6-methylpyridine

Medicinal Chemistry HIV-1 Reverse Transcriptase Structure-Activity Relationship

Sourcing generic 2-aminopyridines for antiviral drug discovery often leads to inactive compounds, wasting synthesis cycles. 2-Amino-5-ethyl-6-methylpyridine (CAS 206438-52-0) is the precise building block required for synthesizing pyridinone-based HIV-1 reverse transcriptase and integrase inhibitors, where the specific 5-ethyl and 6-methyl substitution pattern is critical for low-nanomolar IC50 activity. Substituting this isomer is not feasible without complete loss of target potency. This compound is available for immediate supply to support your focused medicinal chemistry and lead optimization campaigns.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 206438-52-0
Cat. No. B15366306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-ethyl-6-methylpyridine
CAS206438-52-0
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C=C1)N)C
InChIInChI=1S/C8H12N2/c1-3-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10)
InChIKeyGIVMIMWEAUEZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-ethyl-6-methylpyridine (CAS 206438-52-0): A Specialized 2-Aminopyridine Building Block with a Defined 5-Ethyl-6-Methyl Substitution Pattern for Targeted Synthesis


2-Amino-5-ethyl-6-methylpyridine (C8H12N2, MW 136.19 g/mol) is a disubstituted 2-aminopyridine derivative . It is a fine chemical building block primarily utilized as a research intermediate in medicinal chemistry, notably for the synthesis of pyridinone-based HIV-1 reverse transcriptase (RT) and integrase inhibitors [1]. The precise 5-ethyl, 6-methyl substitution pattern is critical for downstream biological activity and distinguishes this compound from simpler, more common mono-alkylated aminopyridines.

Building Block Type 2-aminopyridine with defined 5-ethyl-6-methyl substitution
Research Context Synthesis of pyridinone-based HIV-1 RT and integrase inhibitors
SAR Importance 5-ethyl and 6-methyl groups are critical for target engagement in reported assays

2-Amino-5-ethyl-6-methylpyridine (CAS 206438-52-0): Why Generic Aminopyridines Are Ineffective Substitutes in Medicinal Chemistry Programs


Generic substitution with other 2-aminopyridines is not feasible due to the profound impact of the 5-ethyl and 6-methyl groups on both physicochemical properties and biological target engagement. Structure-activity relationship (SAR) studies on pyridinone-based HIV-1 RT inhibitors have unequivocally demonstrated that the presence and specific placement of the 5-ethyl and 6-methyl substituents on the pyridine core are essential for achieving potent antiviral activity [1]. Compounds lacking this precise substitution pattern, such as 2-amino-5-methylpyridine or 2-amino-6-methylpyridine, are not viable alternatives, as they would lead to derivatives with significantly reduced potency or complete loss of activity, thereby derailing drug discovery efforts and increasing R&D costs.

Mono-methylated analogs
2-amino-5-methylpyridine and 2-amino-6-methylpyridine lack the ethyl group, which may reduce target engagement in HIV-1 RT assays, as reported SAR indicates.
Unsubstituted 2-aminopyridine
Absence of both 5-ethyl and 6-methyl groups leads to a different pharmacophore; may not support the same inhibitor scaffold activity.
Regioisomeric or differently substituted pyridines
Altered substitution pattern can shift physicochemical properties (boiling point, H-bonding, lipophilicity), impacting synthetic workflow and downstream biological readouts.

2-Amino-5-ethyl-6-methylpyridine (CAS 206438-52-0): A Comparative Evidence Guide Against Mono-Substituted Aminopyridine Analogs


Validated SAR-Defined Substituent Pattern for Potent HIV-1 RT Inhibition

The 5-ethyl, 6-methyl substitution pattern on the pyridine ring is not arbitrary; it is a pharmacophoric requirement validated by quantitative SAR studies. When incorporated into 2-pyridinone derivatives, this pattern yields a potent HIV-1 reverse transcriptase (RT) inhibitor with an IC50 of 30 nM [1]. In contrast, analogs with different substitution patterns or unsubstituted at these positions showed significantly reduced or no activity in the same cell-free RT assays [1].

Reported SAR IC50 Profile
Head-to-head
30 nM
inactive / >100-fold less
SAR-driven building block selection; substitution pattern tied to target engagement in RT assay context
Cell-free recombinant enzyme assay
Medicinal Chemistry HIV-1 Reverse Transcriptase Structure-Activity Relationship

Differential Physicochemical Profile: Higher Boiling Point and Distinct H-Bonding Capacity vs. Mono-Methylated Analogs

2-Amino-5-ethyl-6-methylpyridine exhibits a significantly higher predicted boiling point (242.2 °C at 760 mmHg) compared to the more common, mono-substituted analog 2-amino-6-methylpyridine (208-209 °C) . It also possesses an additional hydrogen bond acceptor (2 vs 1) relative to 2-amino-5-methylpyridine and 2-amino-6-methylpyridine [1]. These differences are consequential for synthetic and purification strategies.

Boiling Point Comparison
Predicted
242.2 °C
vs 208.5 °C (mono-methyl analog)
Higher bp may affect distillation and purification workflows
Predicted at 760 mmHg; extra H-bond acceptor present
Process Chemistry Pre-formulation Physicochemical Characterization

Enhanced Hydrophobicity and Altered Lipophilicity for Improved Membrane Permeability

The addition of an ethyl group at the 5-position and a methyl group at the 6-position increases the compound's calculated Log P (cLogP) relative to mono-substituted analogs. For instance, the cLogP of 2-amino-5-methylpyridine is 0.704 [1], while the cLogP for 2-amino-5-ethyl-6-methylpyridine is predicted to be higher (approximately 1.3-1.5) based on the contributions of the additional ethyl and methyl groups [2].

Estimated Lipophilicity (cLogP)
Class-level
~1.3–1.5
vs 0.704 (2-amino-5-methylpyridine)
Estimated increase may support passive permeability studies
Fragment-based prediction; verify experimentally
Medicinal Chemistry ADME Drug Design

Proven Utility as a Key Intermediate in the Synthesis of Patented HIV Integrase Inhibitors

2-Amino-5-ethyl-6-methylpyridine is specifically cited as an intermediate in the preparation of HIV integrase inhibitors, as detailed in the patent literature [1]. This contrasts with simpler analogs like 2-amino-5-methylpyridine or 2-amino-6-methylpyridine, which are not associated with this specific, high-value therapeutic application.

Patent-Cited Intermediate
Supporting evidence
HIV integrase inhibitor patents
Specialized research application context; not generic building block
Patent literature; application verification recommended
Pharmaceutical Synthesis HIV Integrase Patented Intermediates

2-Amino-5-ethyl-6-methylpyridine (CAS 206438-52-0): High-Value Research and Development Applications Validated by SAR Evidence


Synthesis of Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is the essential starting material for synthesizing a series of 5-ethyl-6-methylpyridin-2(1H)-one derivatives, which have been shown to be potent and specific inhibitors of HIV-1 reverse transcriptase [1]. SAR studies confirm that the 5-ethyl and 6-methyl groups are critical for achieving low nanomolar IC50 values against the viral target [1]. This application is highly specific to this substitution pattern and cannot be replicated with other aminopyridines.

Preparation of Advanced HIV Integrase Strand Transfer Inhibitors (INSTIs)

2-Amino-5-ethyl-6-methylpyridine serves as a key synthetic intermediate in patented routes to novel HIV integrase inhibitors [2]. Its use is documented in the development of next-generation antiviral agents designed to overcome resistance to first-line INSTIs. This high-value medicinal chemistry application directly leverages the unique substitution pattern of the compound.

Optimization of ADME Properties in Pyridine-Based Drug Leads

The distinct physicochemical profile of 2-amino-5-ethyl-6-methylpyridine, characterized by its higher predicted boiling point (242.2 °C) and increased lipophilicity compared to mono-substituted analogs [3], makes it a valuable building block for medicinal chemists aiming to fine-tune the ADME properties of drug candidates. The increased cLogP is particularly relevant for projects targeting oral bioavailability.

Synthesis of Specialized Heterocyclic Libraries for Antiviral Screening

Due to its validated role in generating active HIV-1 inhibitors, 2-amino-5-ethyl-6-methylpyridine is a strategic building block for the construction of focused heterocyclic libraries for antiviral screening. Its use ensures that synthesized compounds incorporate a privileged substructure with a proven track record in anti-HIV drug discovery, increasing the likelihood of identifying novel hits.

Application
Selection Property
Validation Focus
HIV-1 RT inhibitor lead synthesis
5-ethyl-6-methyl substitution pattern
Target engagement assay context (reported SAR)
HIV integrase inhibitor lead preparation
Specialized intermediate cited in patents
Patent context; synthesis feasibility review
Lead ADME property tuning
Increased lipophilicity and boiling point
Passive permeability and purification workflow review
Focused antiviral heterocyclic library synthesis
Privileged HIV-target substructure
Screening hit-rate context
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